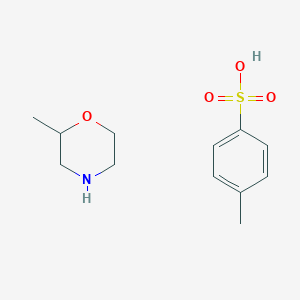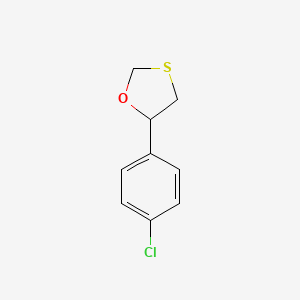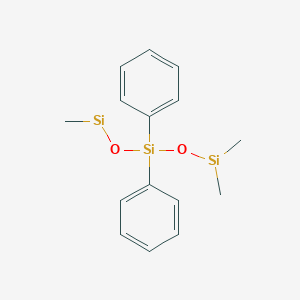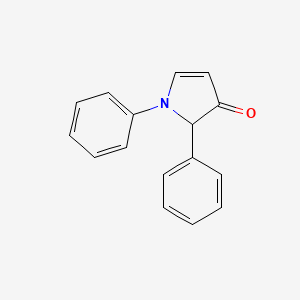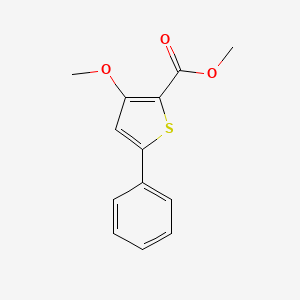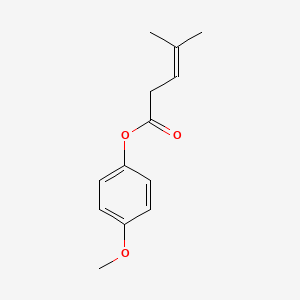
4-Methoxyphenyl 4-methylpent-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 4-methylpent-3-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a methylpent-3-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-methylpent-3-enoate can be achieved through esterification reactions. One common method involves the reaction of 4-methoxyphenol with 4-methylpent-3-enoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 4-methylpent-3-enoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 4-Methoxyphenyl 4-methylpent-3-enol.
Substitution: 4-Hydroxyphenyl 4-methylpent-3-enoate or 4-aminophenyl 4-methylpent-3-enoate.
Scientific Research Applications
4-Methoxyphenyl 4-methylpent-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 4-methylpent-3-enoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl 4-methylpentanoate: Similar structure but lacks the double bond in the pent-3-enoate moiety.
4-Hydroxyphenyl 4-methylpent-3-enoate: Similar structure but with a hydroxy group instead of a methoxy group.
4-Methoxyphenyl 4-methylbut-3-enoate: Similar structure but with a shorter carbon chain.
Uniqueness
4-Methoxyphenyl 4-methylpent-3-enoate is unique due to the presence of both a methoxy group and a double bond in the pent-3-enoate moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
112933-40-1 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4-methylpent-3-enoate |
InChI |
InChI=1S/C13H16O3/c1-10(2)4-9-13(14)16-12-7-5-11(15-3)6-8-12/h4-8H,9H2,1-3H3 |
InChI Key |
LXJJLJUVHLWHOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=O)OC1=CC=C(C=C1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


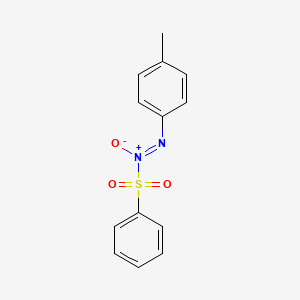
![Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol](/img/structure/B14302158.png)
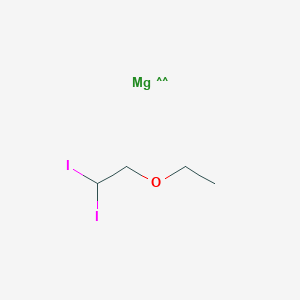
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)
![4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14302179.png)

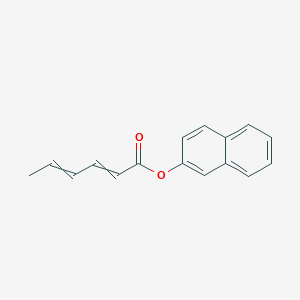
![N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14302194.png)
